5-Bromo-2,3-diphenylpyrazine

Beschreibung

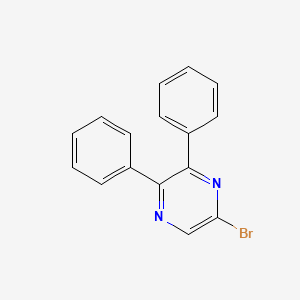

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,3-diphenylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPRTNCCXQCEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309612 | |

| Record name | 5-Bromo-2,3-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243472-70-0 | |

| Record name | 5-Bromo-2,3-diphenylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243472-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,3-Diphenyl-pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of 5-Bromo-2,3-diphenylpyrazine

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-2,3-diphenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a significant class of N-heterocyclic compounds that are of great interest in medicinal chemistry and materials science.[1] The pyrazine core is a key structural motif in numerous natural products, pharmaceuticals, and functional materials.[2][3] The introduction of phenyl groups and a bromine atom onto the pyrazine ring, as in this compound, creates a versatile scaffold with potential for further functionalization and development of novel compounds with unique electronic and biological properties. This guide provides a comprehensive overview of the known and predicted , offering valuable insights for its application in research and development.

Molecular Structure and Properties

This compound possesses a planar pyrazine ring substituted with two phenyl groups and a bromine atom. The presence of the electron-withdrawing bromine atom and the aromatic phenyl groups significantly influences the electronic properties and reactivity of the pyrazine core.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 243472-70-0 | [4] |

| Molecular Formula | C₁₆H₁₁BrN₂ | [4][5] |

| Molecular Weight | 311.18 g/mol | [4][5] |

| Appearance | Solid (Predicted) | |

| Boiling Point | 365.6 ± 37.0 °C (Predicted) | [6] |

| Density | 1.397 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | -2.21 ± 0.10 (Predicted) | [6] |

| XlogP | 4.1 (Predicted) | [5] |

| Storage Temperature | 2-8 °C, Inert atmosphere |

Synthesis Protocol

A plausible synthetic route to this compound is derived from a patented method, which involves a two-step process starting from benzil.[7]

Caption: Proposed synthesis workflow for this compound.

Step 1: Synthesis of 2,3-Diphenyl-5-hydroxypyrazine

-

In a reaction vessel, dissolve benzil and glycine in a suitable solvent under alkaline conditions (e.g., in the presence of sodium hydroxide or potassium hydroxide).[7]

-

Heat the reaction mixture to 70 °C and maintain this temperature with stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 2,3-Diphenyl-5-hydroxypyrazine.

Step 2: Bromination of 2,3-Diphenyl-5-hydroxypyrazine

-

In a dry reaction flask under an inert atmosphere, suspend 2,3-Diphenyl-5-hydroxypyrazine in an anhydrous solvent such as acetonitrile or toluene.[7]

-

Add phosphorus oxybromide (POBr₃) to the suspension.[7]

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully quench with water or ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the eleven protons of the molecule. The single proton on the pyrazine ring is expected to be the most downfield signal due to the deshielding effects of the adjacent nitrogen atoms and the bromine atom. The protons of the two phenyl groups will likely appear as complex multiplets in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display signals for the 16 carbon atoms. The carbon atoms of the pyrazine ring will be significantly influenced by the nitrogen atoms and the bromine substituent. The carbon atom bonded to the bromine (C-5) is expected to be shifted upfield compared to the other pyrazine carbons due to the heavy atom effect. For comparison, the reported ¹³C NMR chemical shifts for the parent 2,3-diphenylpyrazine in CDCl₃ are available.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 310 and 312. Fragmentation may involve the loss of the bromine atom, followed by fragmentation of the diphenylpyrazine core.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations of the pyrazine and phenyl rings (in the 1600-1400 cm⁻¹ region), and C-Br stretching (in the lower frequency region, typically below 700 cm⁻¹).

Solid-State Characteristics (Theoretical)

Crystal Structure

While the specific crystal structure of this compound has not been experimentally determined, related brominated pyrazine derivatives have been studied.[8] It is anticipated that the molecule will adopt a largely planar conformation in the solid state, with the phenyl rings likely twisted relative to the pyrazine ring. Intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom are expected to play a role in the crystal packing.

Melting Point

An experimental melting point is not available. The predicted boiling point is high, suggesting a high melting point typical for rigid, aromatic molecules of this size. The melting points of brominated aromatic compounds are influenced by factors such as molecular symmetry and the strength of intermolecular forces.[9]

Solubility

Based on its structure, this compound is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene. The general solubility of pyrazine derivatives in various organic solvents has been documented.[1]

Reactivity and Potential Applications

The presence of an aryl bromide moiety makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents at the 5-position of the pyrazine ring, enabling the synthesis of a diverse library of novel compounds.

Caption: Representative Suzuki-Miyaura cross-coupling reaction of this compound.

This reactivity opens up avenues for its use as a key intermediate in the synthesis of compounds for drug discovery and materials science. Substituted pyrazines have shown a wide range of biological activities and are present in several approved drugs.[2][3] Furthermore, pyrazine-based materials have applications in organic electronics.[1]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

- Zhu, X. H. (2009). 5-Bromo-N3-phenylpyrazine-2,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1968. [Link]

- Ma, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

- Scott, J. D., & Williams, D. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]

- PubChem. This compound. [Link]

- Google Patents.

- Matrix Fine Chemicals. This compound | CAS 243472-70-0. [Link]

- McHugh, M. A., et al. (2004). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

- Home Sunshine Pharma. This compound CAS 243472-70-0 Manufacturers, Suppliers, Factory. [Link]

- Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)

- SpectraBase. 2,3-Diphenylpyrazine. [Link]

- Solubility of Things. Solubility of Pyrazine. [Link]

- Wikipedia. Suzuki reaction. [Link]

- Matyjaszewski, K., & Gnanou, Y. (2007).

- Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

- The Royal Society of Chemistry. 1. [Link]

- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

- PubChem. 2,3-Dibromo-5,6-diphenylpyrazine. [Link]

- International Journal of Research and Technology. The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported. [Link]

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- Chemistry Stack Exchange. (2023). Why is the melting point of 4-bromoacetanilide so high? Does it have any reason to do with the chemical structure, or the para aspect?. [Link]

- Home Sunshine Pharma. This compound CAS 243472-70-0 Manufacturers, Suppliers, Factory. [Link]

Sources

- 1. 5-Bromo-N-phenyl-pyrazine-2,3-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 243472-70-0|this compound|BLD Pharm [bldpharm.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. This compound | CAS 243472-70-0 [matrix-fine-chemicals.com]

- 5. PubChemLite - this compound (C16H11BrN2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. 5-Bromo-N 3-phenylpyrazine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

Introduction: The Significance of the Diphenylpyrazine Scaffold

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-Bromo-2,3-diphenylpyrazine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and potential applications, with a focus on the scientific rationale behind the discussed methodologies.

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules. Their unique electronic properties and ability to participate in various chemical transformations make them privileged scaffolds in medicinal chemistry. The introduction of phenyl groups at the 2 and 3 positions, as seen in this compound, imparts significant steric and electronic modifications, influencing the molecule's conformation and reactivity. The bromo-substituent at the 5-position serves as a versatile synthetic handle, opening avenues for further molecular elaboration and the generation of diverse compound libraries for drug discovery programs.

Molecular Structure and Physicochemical Properties

The core of this compound is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is substituted with two phenyl rings at the 2 and 3 positions and a bromine atom at the 5-position.

Systematic Name: this compound CAS Number: 243472-70-0[1] Molecular Formula: C₁₆H₁₁BrN₂[1] Molecular Weight: 311.18 g/mol [1]

The presence of the electron-withdrawing pyrazine ring and the bromine atom influences the electron density of the phenyl substituents. The dihedral angles between the pyrazine and the phenyl rings are crucial for the overall three-dimensional shape of the molecule, which in turn governs its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White powder / Solid | [2][3] |

| Purity | ≥99.0% | [2] |

| Boiling Point (Predicted) | 365.6 ± 37.0 °C | [2][4] |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [2][4] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Note: Some physical properties are predicted values from chemical supplier databases and have not been experimentally verified in peer-reviewed literature.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the bromination of a 2-hydroxypyrazine precursor. The following protocol is based on a method described in the patent literature, providing a reliable route to this key intermediate.

Synthesis from 5,6-diphenyl-2-hydroxypyrazine

The key transformation in this synthesis is the conversion of a hydroxyl group on the pyrazine ring to a bromine atom. This is typically achieved using a brominating agent such as tribromooxyphosphorus (POBr₃).

Experimental Protocol:

Step 1: Reaction Setup

-

To a dry three-neck flask equipped with a condenser and a magnetic stirrer, add 5,6-diphenyl-2-hydroxypyrazine.

-

Add an anhydrous solvent such as acetonitrile, toluene, or xylene. The choice of solvent is critical to ensure the solubility of the starting material and to facilitate the reaction at an appropriate temperature. Acetonitrile is a common choice due to its polarity and relatively high boiling point.

-

Under an inert atmosphere (e.g., nitrogen or argon), add tribromooxyphosphorus (3.0 equivalents). The use of an excess of the brominating agent ensures the complete conversion of the starting material.

Step 2: Reaction Conditions

-

Add a base catalyst, such as triethylamine or pyridine, to the reaction mixture. The base scavenges the acidic byproducts generated during the reaction, driving the equilibrium towards the product.

-

Heat the reaction mixture to reflux. The elevated temperature is necessary to overcome the activation energy of the reaction. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthesis workflow for this compound.

Structural Analysis and Characterization

The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings and the lone proton on the pyrazine ring. The chemical shift of the pyrazine proton will be influenced by the electronegative nitrogen atoms and the bromine substituent. The phenyl protons will likely appear as complex multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms of the pyrazine ring will have distinct chemical shifts, with the carbon atom bonded to the bromine atom showing a characteristic shift. The phenyl carbons will also give rise to a set of signals in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Predicted m/z values for various adducts are available in public databases.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyrazine and phenyl rings, and the C-Br stretching vibration.

Caption: Logical workflow for the structural characterization of this compound.

Reactivity and Synthetic Applications

The bromine atom at the 5-position of the pyrazine ring is a key functional group that allows for a variety of subsequent chemical transformations. This makes this compound a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position. This is a highly versatile method for generating libraries of novel diphenylpyrazine derivatives for biological screening.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring can facilitate nucleophilic aromatic substitution (SₙAr) reactions, where the bromide ion is displaced by a nucleophile. This provides a route to introduce nitrogen, oxygen, or sulfur-containing functional groups at the 5-position.

Potential Applications in Drug Discovery

The diphenylpyrazine scaffold is present in a number of compounds with interesting biological activities. While specific biological data for this compound is not widely published, its potential as a precursor for pharmacologically active molecules is significant. The ability to diversify the molecule at the 5-position through the reactions described above makes it an attractive starting point for lead optimization campaigns in drug discovery. For instance, related pyrazine derivatives have been investigated for their potential as anticancer agents and for other therapeutic applications.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and versatile synthetic utility. Its synthesis is achievable through established methods, and its reactivity, particularly at the bromine-substituted position, allows for extensive chemical modification. For researchers and scientists in drug development, this compound represents a promising scaffold for the design and synthesis of novel therapeutic agents. Further exploration of its biological activity and the development of new derivatives are warranted to fully realize its potential in medicinal chemistry.

References

- Zhu, X. (2009). 5-Bromo-N-phenyl-pyrazine-2,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1968. [Link]

- Pharmacy Research. CAS 243472-70-0 this compound. [Link]

- Home Sunshine Pharma. This compound CAS 243472-70-0 Manufacturers, Suppliers, Factory. [Link]

- PubChemLite. This compound (C16H11BrN2). [Link]

Sources

- 1. This compound | CAS 243472-70-0 [matrix-fine-chemicals.com]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. This compound, CasNo.243472-70-0 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 4. This compound CAS 243472-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. PubChemLite - this compound (C16H11BrN2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Analysis of 5-Bromo-2,3-diphenylpyrazine: A Technical Guide

For Immediate Release

Shanghai, China – January 7, 2026 – In the landscape of pharmaceutical research and complex organic synthesis, the precise characterization of novel heterocyclic compounds is paramount. This technical guide provides a detailed overview of the spectroscopic properties of 5-Bromo-2,3-diphenylpyrazine, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its structural verification through modern spectroscopic techniques.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₁₆H₁₁BrN₂ and a molecular weight of approximately 311.18 g/mol .[1] Its structure features a central pyrazine ring substituted with a bromine atom and two phenyl groups. The presence of these functionalities dictates its characteristic spectroscopic behavior.

| Property | Value | Source |

| CAS Number | 243472-70-0 | [1] |

| Molecular Formula | C₁₆H₁₁BrN₂ | [1] |

| Molecular Weight | 311.18 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings and the lone proton on the pyrazine ring.

-

Pyrazine Proton: A singlet is anticipated for the proton at the 6-position of the pyrazine ring. Due to the electronegativity of the adjacent nitrogen atoms and the bromine atom, this signal is expected to appear in the downfield region, likely between δ 8.5 and 9.0 ppm.

-

Phenyl Protons: The ten protons of the two phenyl groups will present as a complex multiplet in the aromatic region, typically between δ 7.2 and 8.0 ppm. The specific pattern will depend on the rotational freedom and electronic environment of the phenyl rings.

The carbon NMR spectrum will provide information on all sixteen carbon atoms in the molecule.

-

Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the range of δ 140-160 ppm. The carbon atom bonded to the bromine (C5) will be significantly influenced by the halogen's electronegativity and will likely appear in the lower end of this range.

-

Phenyl Carbons: The carbons of the two phenyl rings will show signals between δ 125 and 140 ppm. The quaternary carbons to which the phenyl rings are attached on the pyrazine core will also be in this region but may have lower intensities.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is ideal for confirming the elemental composition.

Predicted Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 310 and 312.

-

Fragmentation: Common fragmentation pathways may involve the loss of the bromine atom, leading to a fragment at m/z 231. Further fragmentation of the diphenylpyrazine core could also be observed. PubChem provides predicted collision cross-section values for various adducts, which can aid in identification.[3]

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic isotopic patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum:

-

Aromatic C-H Stretch: Peaks in the region of 3050-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bonds in the pyrazine ring and the C=C bonds in the phenyl rings are expected to appear in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibration will be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings will give rise to characteristic bands in the 690-900 cm⁻¹ range.

Experimental Protocol: Infrared (IR) Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups present.

Caption: Relationship between structure and spectroscopic data.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. While experimentally derived public data is limited, the predicted spectral characteristics outlined in this guide, based on fundamental principles and data from analogous structures, provide a solid foundation for its unambiguous identification. For researchers working with this compound, the acquisition of experimental data following the described protocols is essential for quality control and to ensure the integrity of subsequent research and development activities.

References

- Matrix Fine Chemicals. (n.d.). This compound | CAS 243472-70-0.

- PubChem. (n.d.). This compound.

- Journal of Heterocyclic Chemistry. (n.d.).

- Zhu, X. (2009). 5-Bromo-N-phenyl-pyrazine-2,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1968. [Link]

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- World Journal of Organic Chemistry. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. [Link]

- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(1), 3-21. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,3-diphenylpyrazine Precursors

Abstract

5-Bromo-2,3-diphenylpyrazine is a valuable heterocyclic compound, serving as a critical building block in the development of pharmaceuticals and advanced materials. Its synthesis hinges on the efficient preparation of its fundamental precursors. This guide provides a comprehensive, technically-grounded overview of the synthesis of these key precursors, focusing on the preparation of benzil and the subsequent assembly and functionalization of the pyrazine core. We delve into the causal mechanisms behind experimental choices, present detailed, replicable protocols, and offer insights gleaned from established chemical literature to ensure scientific integrity and practical applicability for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

The pyrazine ring system is a common motif in pharmacologically active compounds and functional organic materials. The introduction of a bromine atom, as in this compound, provides a versatile handle for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions.[1] The reliable synthesis of this key intermediate is therefore of significant interest.

A logical retrosynthetic analysis of the target molecule reveals that the most straightforward and widely adopted strategy involves a three-stage process:

-

Synthesis of the 1,2-Dicarbonyl Precursor: Preparation of benzil (1,2-diphenylethane-1,2-dione), the central building block for the phenyl-substituted backbone.

-

Assembly of the Pyrazine Core: Condensation of benzil with a 1,2-diamine, typically ethylenediamine, to form the 2,3-diphenylpyrazine ring.

-

Regioselective Functionalization: Electrophilic bromination of the 2,3-diphenylpyrazine core to install the bromine atom at the 5-position.

This guide is structured to follow this synthetic pathway, providing in-depth discussion and validated protocols for each critical stage.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic sequence from the starting material, benzoin, to the final product, this compound.

Caption: Overall synthetic pathway for this compound.

Synthesis of Precursor 1: Benzil (1,2-Diphenylethane-1,2-dione)

Benzil is the cornerstone 1,2-dicarbonyl precursor required for this synthesis. It is most commonly and efficiently prepared via the oxidation of benzoin, an α-hydroxyketone.[2]

Mechanistic Rationale: Oxidation of Benzoin

The conversion of benzoin's secondary alcohol group to a ketone is a classic oxidation reaction.[3][4] While various oxidizing agents can be employed, concentrated nitric acid (HNO₃) is a widely used, effective, and economical choice for this transformation on a laboratory scale.[4][5] The reaction proceeds by converting the alcohol into a good leaving group, which is then eliminated to form the ketone.

Alternative, "greener" methods have been developed, such as the air oxidation of benzoin using metal-salen catalysts (e.g., Co(Salen)), which can achieve high yields under milder conditions.[6] However, the nitric acid method remains prevalent due to its simplicity and robust nature.

Caption: The oxidation of benzoin to form the diketone, benzil.

Detailed Experimental Protocol: Nitric Acid Oxidation

This protocol is adapted from well-established procedures and is designed for high yield and purity.[4][5][7]

Materials and Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Beaker (250 mL)

-

Büchner funnel and filter flask

-

Benzoin

-

Concentrated nitric acid (~70%)

-

Ethanol (95%)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, place benzoin (5.0 g, 23.6 mmol) and concentrated nitric acid (25 mL) into a 100 mL round-bottom flask.

-

Heating: Attach a reflux condenser and heat the mixture gently in a boiling water bath. The reaction will initiate, evidenced by the evolution of reddish-brown nitrogen dioxide gas. Continue heating for approximately 60-90 minutes, until the evolution of gas ceases.[4][5]

-

Product Precipitation: Allow the reaction mixture to cool slightly, then pour it into a 250 mL beaker containing 150 mL of an ice-water slurry. Stir the mixture vigorously with a glass rod to induce crystallization of the crude product.[5]

-

Isolation: Collect the yellow, solid benzil by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any residual nitric acid.

-

Purification: Recrystallize the crude product from hot 95% ethanol (approximately 2.5-3.0 mL of ethanol per gram of crude product).[4] Dissolve the solid in the minimum amount of boiling ethanol, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified yellow, needle-like crystals by vacuum filtration. Dry the product in a desiccator. The expected yield is typically high (>90%).

Quality Control and Data

Ensuring the purity of benzil is crucial for the subsequent condensation step.

| Parameter | Expected Value | Source |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 94-96 °C | [4][7] |

| Molecular Weight | 210.23 g/mol | [3] |

| Solubility | Soluble in ethanol, benzene; Insoluble in water | [3] |

Assembly of the Pyrazine Core

The formation of the 2,3-diphenylpyrazine ring is achieved through the condensation of the two key precursors: benzil and ethylenediamine.[8][9] This reaction is a robust and high-yielding method for creating the central heterocyclic structure.

Mechanistic Rationale: Condensation and Aromatization

The reaction proceeds via a two-step mechanism:

-

Double Condensation: The two amine groups of ethylenediamine react with the two ketone groups of benzil to form a dihydropyrazine intermediate.

-

Oxidation (Aromatization): The dihydropyrazine intermediate is unstable and readily undergoes oxidation to form the stable, aromatic pyrazine ring. This oxidation often occurs spontaneously in the presence of atmospheric oxygen, especially at elevated temperatures.

Detailed Experimental Protocol

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating source

-

Purified benzil (from Section 2)

-

Ethylenediamine

-

Ethanol

Procedure:

-

Reaction Setup: Dissolve benzil (4.20 g, 20.0 mmol) in 30 mL of ethanol in a round-bottom flask by gently warming.

-

Reagent Addition: To the warm solution, add ethylenediamine (1.20 g, 20.0 mmol) dropwise with stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. The solution will typically darken in color.

-

Cooling and Crystallization: After the reflux period, remove the heat source and allow the flask to cool slowly to room temperature. The product, 2,3-diphenylpyrazine, will crystallize out of the solution. Cooling in an ice bath can further improve the yield.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product is often of high purity directly from this procedure, but can be further recrystallized from ethanol if necessary.

Synthesis of this compound

The final step is the regioselective bromination of the 2,3-diphenylpyrazine core. This is an electrophilic aromatic substitution reaction.[10][11][12]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The pyrazine ring is an electron-deficient aromatic system, which makes electrophilic substitution reactions more challenging than on benzene. However, substitution is possible under forcing conditions. The reaction requires a potent electrophilic bromine source (Br⁺), which attacks the electron-rich positions of the pyrazine ring. The phenyl groups at positions 2 and 3 direct the incoming electrophile to the 5 and 6 positions. Due to symmetry, these positions are equivalent.

A common and effective method for this transformation involves using a brominating agent like phosphorus oxybromide (POBr₃) or reacting the corresponding 2-hydroxypyrazine with phosphorus oxybromide. A direct synthesis route from benzil involves reaction with glycinamide followed by bromination.[13]

Detailed Experimental Protocol (Conceptual)

A direct and efficient synthesis of this compound can be achieved starting from 5,6-diphenyl-2-hydroxypyrazine.[13]

Materials and Equipment:

-

Anhydrous reaction flask with inert atmosphere setup

-

Reflux condenser

-

5,6-Diphenyl-2-hydroxypyrazine

-

Phosphorus oxybromide (POBr₃) or Tribromoxyphosphorus

-

Anhydrous solvent (e.g., acetonitrile, toluene)

-

Base catalyst (e.g., triethylamine)

Procedure:

-

Reaction Setup: In an anhydrous solvent under an inert atmosphere (e.g., nitrogen), combine 5,6-diphenyl-2-hydroxypyrazine and a base catalyst.

-

Reagent Addition: Add phosphorus oxybromide to the mixture.

-

Heating: Heat the reaction mixture to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction is carefully quenched with water or an ice slurry. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.[14]

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and high-yielding preparation of its key precursors. By first synthesizing benzil via the oxidation of benzoin, followed by a straightforward condensation with ethylenediamine to form the pyrazine core, a solid foundation is laid for the final bromination step. Each stage requires careful attention to reaction conditions and purification techniques to ensure high purity and yield. The protocols and mechanistic insights provided in this guide offer a reliable framework for researchers to successfully produce this valuable synthetic intermediate for applications in medicinal chemistry and materials science.

References

- Synthesis of Benzil From Benzoin by Oxidation Reaction.

- Practical Experiment 4: Benzyl

- Synthesis of Benzil by Air Oxidation of Benzoin and M(Salen) Catalyst. Journal of Advances in Chemistry. [Link]

- Benzil by Oxidation of Benzoin with Nitric Acid. EduBirdie. [Link]

- Synthesis of benzil from benzoin reaction. GI FAR Technology Co., Ltd. [Link]

- CN112939877A - Synthesis method of diphenylpyrazine derivative.

- WO2017168401A1 - Process for the preparation of diphenylpyrazine derivatives.

- Scheme 1. Condensation of benzene-1,2-diamine with benzil.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

- The molecular structure of the oxidised condensation product of o-benzoylbenzaldehyde and ethylenediamine. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

- 5-Bromo-N-phenyl-pyrazine-2,3-diamine. PubMed. [Link]

- CN101774927A - Preparation methods of dibenzyl ethylenediamine and acetate thereof.

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- 9: Multistep Synthesis (Experiment). Chemistry LibreTexts. [Link]

- Condensation reaction of 1,2-phenylenediamine and benzil.

- A novel synthesis of 2,5-diphenylpyrazine.

- Electrophilic Activation of Molecular Bromine Medi

- 11.

- 16.

- electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

- CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine.

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]

- 5. Benzil by Oxidation of Benzoin with Nitric Acid - Edubirdie [edubirdie.com]

- 6. ebookly.2promojournal.com [ebookly.2promojournal.com]

- 7. gifarlcm.com [gifarlcm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents [patents.google.com]

- 14. This compound, CasNo.243472-70-0 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

Introduction: The Pyrazine Scaffold and the Strategic Role of Bromination

An In-depth Technical Guide to the Biological Activity of Brominated Pyrazine Compounds

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and rigid scaffold make it a "privileged structure" in drug discovery, featured in numerous FDA-approved drugs for a wide range of diseases.[3][4] From the first-in-class proteasome inhibitor Bortezomib for multiple myeloma to the antiviral Favipiravir, the pyrazine core has proven its therapeutic value.[1][4]

The strategic modification of this core scaffold is a key tactic in drug development. Halogenation, and specifically bromination, is a powerful tool used to modulate a compound's biological profile.[5] The introduction of a bromine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. The bromine atom's size and electronegativity can introduce favorable van der Waals interactions or halogen bonds within a target's binding pocket, often leading to enhanced potency and selectivity.[6] Furthermore, bromination can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate.

This guide provides a comprehensive, in-depth analysis of the diverse biological activities exhibited by brominated pyrazine compounds. We will explore their applications as antimicrobial, anticancer, and neurological agents, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical class in their own discovery programs.

Antimicrobial Applications: A Broad Spectrum of Activity

Brominated pyrazine derivatives have demonstrated significant potential in combating a range of pathogens, including drug-resistant bacteria and viruses. The pyrazine core provides a versatile template for developing agents that can overcome existing resistance mechanisms.

Antibacterial Activity

The rise of multidrug-resistant bacteria poses a severe threat to global health. Research into brominated pyrazines has yielded promising candidates, particularly against challenging Gram-positive pathogens.

One notable class is pyrazine-based chalcones. A study on the brominated chalcone, designated CH-0y , revealed potent anti-staphylococcal and anti-enterococcal activity.[7][8] This compound displayed bactericidal action against reference strains and clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The minimum inhibitory concentrations (MICs) against various staphylococci were found to be in the range of 15.625 to 62.5 μM.[8] The activity of CH-0y was particularly high against coagulase-negative staphylococci like S. epidermidis and S. lugdunensis.[8] Such compounds are being explored not only as standalone agents but also as adjuvants to enhance the efficacy of conventional antibiotics.[7]

More recently, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), a significant public health concern.[9] The derivative 5d from this series showed the strongest antibacterial activity, with an MIC of 6.25 mg/mL, highlighting the potential of this scaffold in tackling gram-negative pathogens.[9]

| Compound Class/Derivative | Target Organism(s) | Activity Metric (MIC) | Reference |

| Pyrazine-based Chalcone (CH-0y) | Staphylococcus spp. | 15.625 - 62.5 μM | [7][8] |

| Pyrazine-based Chalcone (CH-0y) | Enterococcus faecium | 31.25 - 62.5 μM | [7] |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d) | XDR Salmonella Typhi | 6.25 mg/mL | [9] |

Table 1: Antibacterial Activity of Selected Brominated Pyrazine Compounds.

Antiviral and Antimycobacterial Properties

The antiviral potential of this class was identified through the screening of pyrazino-pyrazine derivatives. Specifically, 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine showed broad-spectrum in vitro activity against both RNA and DNA viruses, including measles, influenza, herpes simplex, and vaccinia viruses.[10][11] Further studies on novel pyrido[2,3‐b]pyrazine cores have identified potent non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase, with some compounds showing 30-50 times higher potency than the standard-of-care drug ganciclovir.[12]

In the realm of antimycobacterial therapy, Pyrazinamide (PZA) is a cornerstone drug for treating Mycobacterium tuberculosis. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), which targets the PanD enzyme essential for coenzyme A biosynthesis.[13] PZA resistance often arises from mutations in the activating enzyme. To overcome this, research has focused on designing POA analogs that do not require enzymatic activation. Structure-activity relationship (SAR) studies on substituted POA have shown that adding alkylamino groups at the 3 and 5 positions of the pyrazine ring can result in analogs that are 5 to 10-fold more potent than POA itself, representing a promising strategy to combat resistant tuberculosis.[13]

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazine derivatives are well-established as valuable scaffolds in oncology, targeting a multitude of pathways involved in cancer cell proliferation and survival.[14][15] The incorporation of bromine has been shown to be critical for the cytotoxic activity of several classes of these compounds.

Direct Cytotoxicity and the Role of Bromination

Studies on brominated coelenteramine analogs, which possess an imidazopyrazinone core, have underscored the importance of the halogen atom. The non-brominated parent compound was inactive against gastric and lung cancer cell lines, whereas its brominated counterparts exhibited significant cytotoxic activity.[6] This highlights a clear mechanistic requirement for the bromine atom, which may be involved in crucial binding interactions or in altering the electronic properties of the molecule to favor a cytotoxic mechanism.[6]

Inhibition of Oncogenic Kinases

Protein kinases are critical regulators of cellular signaling and are among the most important targets in modern cancer therapy.[16] Pyrazine-based molecules are frequently used as cores for kinase inhibitors.[14][17] Research has led to the development of 2,6-disubstituted pyrazine derivatives as inhibitors of Casein Kinase II (CK2) and PIM kinases, both of which are involved in promoting cancer cell survival and proliferation.[18] The mechanism for many pyrazine-based inhibitors involves competitive binding at the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby halting the oncogenic signaling cascade.[14]

Caption: ATP-competitive inhibition by a brominated pyrazine compound.

Inhibition of Epigenetic Targets

Beyond kinases, brominated pyrazines are also being explored as modulators of epigenetic machinery. A novel series of 1,4-pyrazine-containing compounds were identified as potent inhibitors of the histone acetyltransferases (HATs) p300 and its paralog CBP.[19] The lead compound from this series, compound 29 , competitively inhibits p300 HAT against the histone substrate with an IC50 of 1.4 μM and exhibits high selectivity over other human HATs.[19] By inhibiting histone acetylation, these compounds can alter gene expression programs, and compound 29 showed strong antiproliferative activity against a panel of cancer cells with EC50 values ranging from 1.2-8.7 μM.[19]

| Compound/Class | Target/Mechanism | Cancer Type(s) | Activity Metric (IC50/EC50) | Reference |

| Brominated Coelenteramine | Cytotoxicity (Bromine-dependent) | Lung, Gastric | Varies by cell line | [6] |

| 2,6-Disubstituted Pyrazines | CK2/PIM Kinase Inhibition | General | Varies by derivative | [18] |

| 1,4-Pyrazine (Compound 29) | p300/CBP HAT Inhibition | Solid and Blood Cancers | 1.4 μM (p300 IC50) 1.2-8.7 μM (Cell EC50) | [19] |

Table 2: Anticancer Activity of Selected Brominated Pyrazine Compounds.

Neurological and Other Biological Activities

The therapeutic reach of brominated pyrazines extends to the central nervous system and metabolic regulation.

-

Neurodegenerative Diseases : Heterocyclic compounds are a major focus for developing treatments for Alzheimer's and Parkinson's diseases.[20] While specific research on brominated pyrazines in this area is emerging, the parent pyrazine scaffold is well-studied. Tetramethylpyrazine, for example, has shown neuroprotective effects through anti-inflammatory and antioxidative mechanisms.[21] Furthermore, pyrazine and quinoxaline derivatives have been successfully developed as fluorescent probes for the in vivo detection of cerebral tau tangles, a key hallmark of Alzheimer's disease, demonstrating their ability to cross the blood-brain barrier and interact with neurological targets.[22]

-

Mitochondrial Uncouplers : A novel class of mitochondrial protonophores, furazano[3,4-b]pyrazines, has been identified, with the lead compound named BAM15.[23][24] These molecules uncouple nutrient oxidation from ATP production and have therapeutic potential for diseases like obesity and Parkinson's. Structure-activity relationship studies revealed that the furazan, pyrazine, and aniline rings are all essential for the compound's protonophore activity.[24]

Synthesis and Experimental Protocols

The synthesis and evaluation of brominated pyrazine compounds follow established medicinal chemistry workflows. The following sections provide representative protocols for their synthesis and biological characterization.

Representative Synthetic Protocol: Suzuki Coupling

This protocol describes a general method for the arylation of a brominated pyrazine core via a palladium-catalyzed Suzuki cross-coupling reaction, a common and versatile method in medicinal chemistry.[9]

Caption: General workflow for synthesis via Suzuki coupling.

Step-by-Step Methodology:

-

Reagent Preparation : In a round-bottom flask, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1 equivalent), the desired aryl boronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents).[9]

-

Solvent and Catalyst Addition : Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Purge the mixture with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Catalyst Introduction : Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) to the reaction mixture under the inert atmosphere.

-

Reaction Execution : Equip the flask with a condenser and heat the mixture to reflux (typically 80-100 °C) for the required time (monitored by TLC or LC-MS, usually 2-12 hours).

-

Aqueous Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to yield the final arylated pyrazine derivative.[9]

-

Characterization : Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Protocol for Antibacterial Susceptibility Testing: MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of an antimicrobial agent's effectiveness. This protocol is based on the broth microdilution method.[25]

Step-by-Step Methodology:

-

Compound Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation : Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation : Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls : Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation : Cover the plate and incubate at 37 °C for 18-24 hours.

-

Result Interpretation : The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The diverse biological activities of brominated pyrazine compounds firmly establish them as a chemical class of significant interest for drug discovery. The strategic incorporation of bromine has repeatedly proven to be a successful strategy for enhancing potency and modulating the pharmacological properties of the versatile pyrazine scaffold.

Future research will likely focus on several key areas:

-

Target Selectivity : For applications like kinase inhibition, achieving high selectivity for the target kinase over other related kinases is crucial to minimize off-target effects and improve the safety profile.

-

Overcoming Resistance : In both antimicrobial and anticancer applications, designing novel brominated pyrazines that can circumvent known resistance mechanisms is a high-priority endeavor.

-

Pharmacokinetic Optimization : Further chemical modifications will be necessary to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical development.

-

Exploring New Targets : The inherent versatility of the pyrazine scaffold suggests that its brominated derivatives may have utility against a host of other biological targets not yet fully explored.

References

- Kralova, K., et al. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. PubMed Central.

- Kralova, K., et al. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers in Cellular and Infection Microbiology.

- (1975). Antiviral activity of a pyrazino-pyrazine derivative. PubMed.

- Singh, R., et al. (n.d.). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. Bioinfo Publications.

- (n.d.). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed.

- Singh, R., et al. (2010). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. ResearchGate.

- (1975). Antiviral Activity of a Pyrazino-Pyrazine Derivative. Karger Publishers.

- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Wang, Z., et al. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH.

- Sualim, I., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.

- Sperry, J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central.

- (n.d.). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Medicinal Chemistry.

- (n.d.). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Europe PMC.

- Childress, E.S., et al. (2015). Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. PubMed.

- Childress, E.S., et al. (2015). Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. ScienceDirect.

- Carrejo, M.C., et al. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. PubMed Central.

- Al-Rashood, S.T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

- Chen, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Chen, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Ellingson, R.C., & Henry, R.L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society.

- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate.

- Al-Abdullah, E.S., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed.

- Doležal, M., & Kráľová, K. (2012). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. IntechOpen.

- Sperry, J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

- Rawat, P., et al. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. ResearchGate.

- Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. NIH.

- Sjolander, T., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed.

- (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

- Chen, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. PubMed.

- Al-Rashood, S.T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed.

- Zhu, B., et al. (2018). Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. PubMed.

- Singh, A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

- Liu, D., et al. (2021). The Roles of Tetramethylpyrazine During Neurodegenerative Disease. PubMed.

- Al-Rashood, S.T., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate.

- Sualim, I., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bioinfopublication.org [bioinfopublication.org]

- 6. Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The Roles of Tetramethylpyrazine During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-Bromo-2,3-diphenylpyrazine (CAS 243472-70-0): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 5-Bromo-2,3-diphenylpyrazine is a heterocyclic aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a pyrazine core flanked by two phenyl groups and activated by a bromine atom, makes it a pivotal intermediate for synthesizing complex molecular architectures. The bromine atom serves as a versatile synthetic handle for derivatization, particularly through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a proposed synthetic route with a detailed protocol, its reactivity profile, and its applications as a scaffold in the development of novel therapeutics. This document is intended for researchers and professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical, field-proven insights.

Core Chemical Identifiers and Properties

Precise identification is the cornerstone of reproducible scientific research. This compound is cataloged under several identifiers across major chemical databases. Its fundamental properties are summarized below for quick reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 243472-70-0 | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₆H₁₁BrN₂ | [1][2] |

| SMILES | BrC1=CN=C(C2=CC=CC=C2)C(=N1)C1=CC=CC=C1 | [1][5] |

| InChI Key | UNPRTNCCXQCEEP-UHFFFAOYSA-N | [1][5] |

| Synonyms | 2-Bromo-5,6-diphenylpyrazine | [3][4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 311.18 g/mol | [1][4] |

| Appearance | White powder / Solid | [2][3][4] |

| Purity | ≥97% | |

| Storage Temperature | Inert atmosphere, 2-8°C | [3] |

| Boiling Point | 365.6 ± 37.0 °C (Predicted) | [3][4] |

| Density | 1.397 ± 0.06 g/cm³ (Predicted) | [3][4] |

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is crucial for specialized applications and cost-benefit analysis in large-scale projects. A logical and efficient synthetic approach involves a two-step process: first, the construction of the 2,3-diphenylpyrazine core, followed by selective bromination.

Rationale for Synthetic Strategy

The synthesis of the pyrazine ring is classically achieved via the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For 2,3-diphenylpyrazine, the most direct precursors are benzil (a 1,2-diketone) and ethylenediamine. This reaction is robust and high-yielding. The subsequent step, bromination, must be performed selectively. The pyrazine ring is electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of activating groups or specific reagents can facilitate the introduction of a bromine atom at the C5 position.

Proposed Synthetic Workflow

The workflow begins with commercially available precursors and proceeds through the formation of the heterocyclic core before the final functionalization step.

Sources

- 1. This compound | CAS 243472-70-0 [matrix-fine-chemicals.com]

- 2. This compound, CasNo.243472-70-0 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 3. This compound CAS 243472-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. PubChemLite - this compound (C16H11BrN2) [pubchemlite.lcsb.uni.lu]

solubility of 5-Bromo-2,3-diphenylpyrazine in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2,3-diphenylpyrazine in Organic Solvents

Introduction

In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of preclinical assessment. Solubility profoundly influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. This compound is a heterocyclic compound featuring a pyrazine core, a structure of interest in medicinal chemistry. This guide provides a comprehensive technical overview of its solubility characteristics in organic solvents.

While specific, quantitative experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, data from structural analogs, and established methodologies to provide a robust predictive analysis and a detailed framework for experimental determination. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to work with this compound.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is essential for predicting its behavior in various solvents. This compound (CAS RN: 243472-70-0) is a solid at room temperature with a significant molecular weight and structural complexity that dictates its interactions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₁BrN₂ | [2][3] |

| Molecular Weight | 311.18 g/mol | [2][3] |

| Appearance | Solid | [1][2] |

| CAS Number | 243472-70-0 | [1] |

| Predicted Boiling Point | 365.6 ± 37.0 °C | [1][2] |

| Predicted Density | 1.397 ± 0.06 g/cm³ | [1][2] |

| Predicted pKa | -2.21 ± 0.10 | [1] |

| InChIKey | UNPRTNCCXQCEEP-UHFFFAOYSA-N | [3] |

The structure is characterized by a central pyrazine ring, which is polar due to its two nitrogen atoms.[4] However, this polarity is significantly offset by two large, non-polar phenyl groups and a hydrophobic bromine atom. This amphipathic nature is the primary determinant of its solubility profile.

Section 2: Theoretical Solubility Framework and Influencing Factors

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key factors are:

-

Van der Waals Forces: The extensive surface area of the two phenyl rings allows for significant London dispersion forces, favoring solubility in non-polar and moderately polar solvents that can also engage in these interactions.

-

Dipole-Dipole Interactions: The pyrazine core possesses a dipole moment, suggesting potential solubility in polar aprotic solvents.

-

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring are weak hydrogen bond acceptors. Therefore, solubility in polar protic solvents like alcohols is possible, though the bulky phenyl groups may cause steric hindrance.[4]

-

Molecular Size: Larger molecules are generally less soluble than smaller ones due to the greater energy required to disrupt both the solute's crystal lattice and the solvent's intermolecular forces.[5] The high molecular weight of this compound suggests that high solubility will likely be achieved only in very compatible solvents.

Based on this analysis, this compound is predicted to be poorly soluble in water and other highly polar, small solvents. Its solubility is expected to be significantly better in organic solvents, particularly those that are moderately polar or can effectively interact with its aromatic systems.

Section 3: Predicted Solubility Profile in Common Organic Solvents

The following table provides a qualitative prediction of solubility based on the structural analysis and established chemical principles. These predictions serve as a starting point for experimental design.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | Dominated by Van der Waals forces. Toluene's aromatic nature may enhance solubility through pi-stacking interactions. |